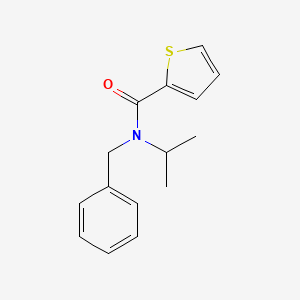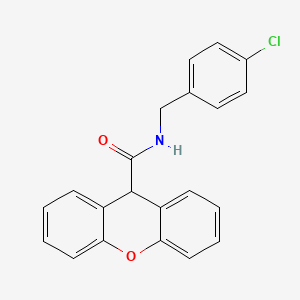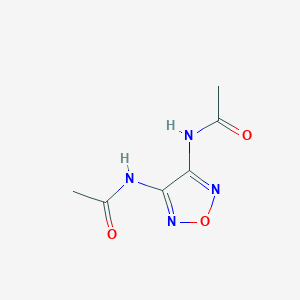
N-benzyl-N-isopropyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of thiophene derivatives, including N-benzyl-N-isopropyl-2-thiophenecarboxamide, typically involves reactions that introduce the benzyl and isopropyl groups into the thiophene structure. While specific synthesis routes for N-benzyl-N-isopropyl-2-thiophenecarboxamide are not detailed, similar compounds have been synthesized through modifications of thiophene carboxamide precursors, utilizing reactions like N-alkylation and amide formation under various conditions (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Molecular Structure Analysis The molecular structure of thiophene derivatives is characterized by the thiophene ring, a sulfur-containing heterocycle, providing distinct electronic and steric properties. For compounds similar to N-benzyl-N-isopropyl-2-thiophenecarboxamide, X-ray diffraction studies and spectroscopic analysis (including IR, NMR, and mass spectrometry) reveal details about the molecular conformation, crystalline structure, and intermolecular interactions, such as hydrogen bonding and π-π interactions (Saeed, Erben, & Bolte, 2011).
Chemical Reactions and Properties Thiophene derivatives undergo various chemical reactions, including electrophilic aromatic substitution, halogenation, and coupling reactions. The reactivity is significantly influenced by the substituents attached to the thiophene ring. For example, N-substituted thiophene carboxamides may participate in cyclization and rearrangement reactions under specific conditions, leading to structurally diverse compounds (Clayden et al., 2004).
Physical Properties Analysis The physical properties, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure and substituents. Thiophene derivatives generally exhibit moderate solubility in organic solvents, and their crystalline forms can be assessed through X-ray crystallography, providing insights into the compound's stability and intermolecular interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity, are dictated by the functional groups attached to the thiophene ring. The presence of amide and benzyl groups in N-benzyl-N-isopropyl-2-thiophenecarboxamide would affect its nucleophilicity, electrophilicity, and overall reactivity in chemical reactions. Studies on similar thiophene derivatives can provide analogies on their chemical behavior and interactions with other molecules (Wex, Kaafarani, Kirschbaum, & Neckers, 2005).
Applications De Recherche Scientifique
Photochemical Reactions
A study focused on the photochemical reactions of asymmetrically substituted N-benzyl-N-isopropyl-α,β-unsaturated thioamides, including N-benzyl-N-isopropyl-2-thiophenecarboxamide, has shown significant insights. The research investigated these compounds both in solution and in the solid state, revealing that they exist in an equilibrium between two rotamers due to the rotation of the C(S)–N bond. The activation energy for this bond rotation was estimated, and the photochemical irradiation in benzene solution led to hydrogen abstraction by alkenyl carbon from both benzyl and isopropyl groups. This process resulted in the formation of β-thiolactam and 1,3,5-dithiazinane products. Notably, hydrogen abstraction from only the isopropyl group occurred during solid-state photolysis, yielding an isomeric β-thiolactam product (Sakamoto et al., 1998).
Synthetic Applications
Another aspect of research on N-benzyl-N-isopropyl-2-thiophenecarboxamide involves its use as a precursor in synthetic chemistry. The compound has been employed in transformation reactions, such as the transformation of amides to thioamides using novel thiating reagents. This method offers a convenient protocol for converting N-aryl-substituted benzamides to N-aryl-substituted benzothioamides, highlighting the compound's role in facilitating the synthesis of structurally diverse thioamides under mild conditions, short reaction times, and high yields (Gomaa et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-12(2)16(11-13-7-4-3-5-8-13)15(17)14-9-6-10-18-14/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUCGFRIMXQMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672160 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)
![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)
![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)